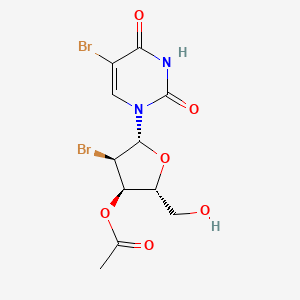![molecular formula C8H13Cl2NO B14495289 2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride CAS No. 65541-11-9](/img/structure/B14495289.png)
2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-1-azabicyclo[222]octan-3-one;hydrochloride is a bicyclic compound that features a chloromethyl group attached to a nitrogen-containing azabicyclo structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride typically involves the reaction of 1-azabicyclo[2.2.2]octan-3-one with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the chloromethylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups.
Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions, forming new ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
科学的研究の応用
2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It is used in studies investigating the interactions of bicyclic compounds with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bicyclic structure may also facilitate binding to specific receptors, influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.
2-Oxabicyclo[2.2.2]octan-3-one: Another bicyclic compound with an oxygen atom in the ring structure.
Uniqueness
2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent interactions with biological targets. This makes it particularly valuable in medicinal chemistry for the design of novel therapeutic agents.
特性
CAS番号 |
65541-11-9 |
|---|---|
分子式 |
C8H13Cl2NO |
分子量 |
210.10 g/mol |
IUPAC名 |
2-(chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride |
InChI |
InChI=1S/C8H12ClNO.ClH/c9-5-7-8(11)6-1-3-10(7)4-2-6;/h6-7H,1-5H2;1H |
InChIキー |
VVFAATXDNULMBP-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1C(=O)C2CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


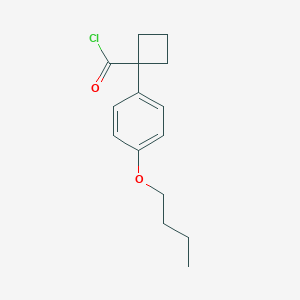

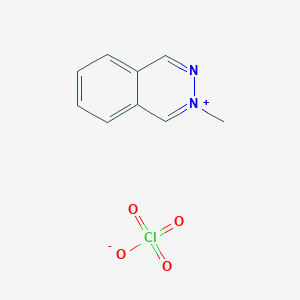

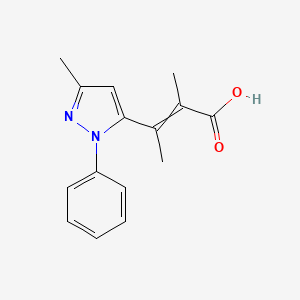


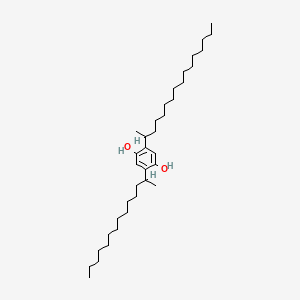
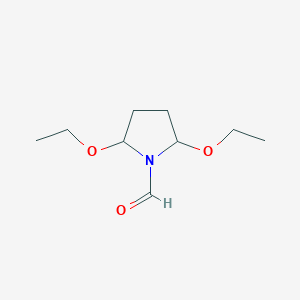
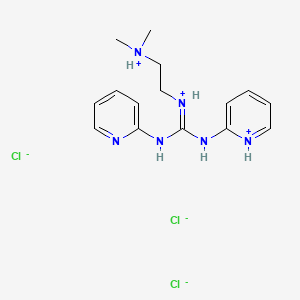
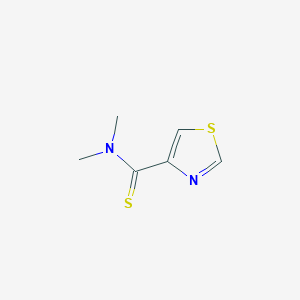
![Phosphine, tris[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14495282.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide](/img/structure/B14495291.png)
